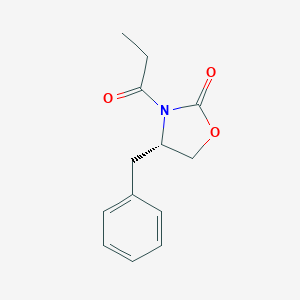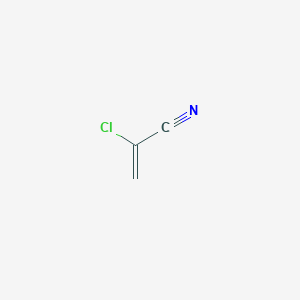
2-Chloroacrylonitrile
Übersicht
Beschreibung
2-Chloroacrylonitrile is a compound with the molecular formula C3H2ClN . It is a liquid with a boiling point of 190-192°F (88-89°C) and a density of 1.096 g/cm3 . It is used as a raw material in the manufacture of pesticides .
Synthesis Analysis
The synthesis of 2-Chloroacrylonitrile involves the chlorination of acrylonitrile in the presence of a catalyst system containing dimethylformamide (DMF) and a pyridine derivative . The resulting crude 2,3-dichloropropionitrile is then subjected to thermal cleavage in the presence of the same catalyst system without the addition of further catalysts .
Molecular Structure Analysis
The molecular structure of 2-Chloroacrylonitrile is represented by the formula CH2=CClCN . It has an average mass of 87.508 Da and a mono-isotopic mass of 86.987579 Da .
Chemical Reactions Analysis
2-Chloroacrylonitrile readily polymerizes and copolymerizes with other unsaturated monomers .
Physical And Chemical Properties Analysis
2-Chloroacrylonitrile is a liquid with a boiling point of 89.5±13.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . It has a vapour pressure of 58.4±0.2 mmHg at 25°C and an enthalpy of vaporization of 33.0±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
2-Chloroacrylonitrile serves as a common reagent in cycloaddition reactions. These reactions involve the formation of new carbon-carbon bonds by combining two or more reactants. Researchers utilize this compound to synthesize various cyclic structures, such as heterocycles and other complex molecules .
Cellulose Grafting
In studies related to cellulose modification, 2-Chloroacrylonitrile plays a crucial role. Researchers graft it onto cellulose using gamma irradiation, resulting in modified cellulose with altered properties. This application finds use in areas like materials science and biopolymers .
Wirkmechanismus
Target of Action
2-Chloroacrylonitrile is a chemical compound that is primarily used as a reagent in various chemical reactions It is known to be a common reagent in cycloaddition reactions , which suggests that its primary targets could be compounds with conjugated double bonds.
Mode of Action
2-Chloroacrylonitrile interacts with its targets through a process known as cycloaddition . In cycloaddition reactions, two unsaturated molecules (or parts of the same molecule) combine to form a cyclic compound. The presence of the chlorine atom and the nitrile group in 2-Chloroacrylonitrile likely influence its reactivity and the nature of the products formed during these reactions.
Biochemical Pathways
Given its use in cycloaddition reactions , it can be inferred that it may be involved in the synthesis of various cyclic compounds. These could potentially include various pharmaceuticals and pesticides, as 2-Chloroacrylonitrile is noted to be an important intermediate in these industries .
Pharmacokinetics
It is known that 2-chloroacrylonitrile is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Given its use in cycloaddition reactions , it can be inferred that it may play a role in the synthesis of various cyclic compounds. These could potentially have a wide range of effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 2-Chloroacrylonitrile can be influenced by various environmental factors. For instance, it is known to be highly flammable , which could pose risks during storage and handling.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloroprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUNTGBISCIYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19976 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25641-34-3 | |
| Record name | 2-Propenenitrile, 2-chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25641-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6052613 | |
| Record name | 2-Chloroacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO] | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19976 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloroacrylonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
190 to 192 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19976 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
44 °F (NTP, 1992), 44 °F | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19976 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloroacrylonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloroacrylonitrile | |
CAS RN |
920-37-6 | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19976 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloroacrylonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroacrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenenitrile, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFJ1QHD154 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-85 °F (NTP, 1992) | |
| Record name | 2-CHLOROACRYLONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19976 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-chloroacrylonitrile?
A1: 2-Chloroacrylonitrile has a molecular formula of C3H2ClN and a molecular weight of 87.51 g/mol.
Q2: Is there any spectroscopic data available for 2-chloroacrylonitrile?
A2: Yes, researchers have investigated the Nuclear Quadrupole Coupling [] and infrared spectrum [] of 2-chloroacrylonitrile, providing valuable information about its structure and bonding.
Q3: How does 2-chloroacrylonitrile react as a dienophile in Diels-Alder reactions?
A3: 2-Chloroacrylonitrile acts as a potent dienophile in Diels-Alder reactions. For example, it reacts with 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes to form cycloadducts, which can undergo further rearrangements depending on reaction conditions []. This reactivity has been exploited in the synthesis of complex molecules like steroids [] and prostaglandins [].
Q4: Can 2-chloroacrylonitrile be used in the synthesis of heterocycles?
A4: Yes, 2-chloroacrylonitrile is a valuable precursor for synthesizing various heterocycles. For example, it reacts with aromatic aldehyde N-acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles []. Additionally, reactions with hydrazones have been utilized to synthesize 1,2-diazepino[3,4-b]quinoxalines [] and 5,14-methano-16-oxo-1,5,6-benzoxadiazonino[3,4-b]quinoxalines [].
Q5: Does 2-chloroacrylonitrile participate in Michael additions?
A5: Absolutely. 2-Chloroacrylonitrile readily undergoes Michael addition reactions. One study demonstrated its reaction with alkoxides or diethyl methylmalonate, followed by a vicarious nucleophilic substitution with 1,3-dinitrobenzene to yield substituted nitroarenes [].
Q6: Are there any examples of asymmetric synthesis using 2-chloroacrylonitrile?
A6: Yes, chiral 2-endo-substituted 9-oxabispidines, valuable ligands for enantioselective copper(II)-catalyzed Henry reactions, have been synthesized using 2-chloroacrylonitrile as a starting material []. This approach highlights the potential of 2-chloroacrylonitrile in developing new chiral catalysts and ligands.
Q7: What about its role in polymer chemistry?
A7: 2-Chloroacrylonitrile serves as a monomer in polymerization reactions. Research indicates that dehydrochlorinated poly(2-chloroacrylonitrile) can form inclusion compounds within deoxycholic and apocholic acid canals []. This finding opens possibilities for developing novel materials with unique properties.
Q8: Can 2-chloroacrylonitrile be used in photochemical reactions?
A8: Yes, 2-chloroacrylonitrile participates in photochemical transformations. One study showcased its [2+2] cycloaddition with 6-methoxy-2-naphthonitrile under light irradiation to yield cyclobutane adducts []. This highlights its potential in photo-induced organic synthesis.
Q9: How does the chlorine atom in 2-chloroacrylonitrile influence its reactivity?
A9: The chlorine atom plays a significant role in the reactivity of 2-chloroacrylonitrile. Its electron-withdrawing nature enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack, as seen in Michael additions and Diels-Alder reactions. Additionally, the chlorine atom can be strategically removed in subsequent steps, as demonstrated by the synthesis of dihalomucononitriles [].
Q10: Does 2-chloroacrylonitrile exhibit catalytic properties?
A10: While 2-chloroacrylonitrile is not a catalyst itself, it's a valuable building block for synthesizing various compounds, some of which might possess catalytic properties. For instance, the chiral 9-oxabispidines derived from 2-chloroacrylonitrile serve as ligands in enantioselective copper-catalyzed reactions [].
Q11: Have computational methods been used to study 2-chloroacrylonitrile?
A11: Yes, computational chemistry has been employed to understand the reactivity of 2-chloroacrylonitrile. For example, PM3-CI calculations helped elucidate the mechanism and regioselectivity of photocycloaddition reactions of 2-pyrones with 2-chloroacrylonitrile [].
Q12: How do structural modifications of 2-chloroacrylonitrile affect its reactivity?
A12: The presence and position of the chlorine atom are crucial for the reactivity of 2-chloroacrylonitrile. Replacing chlorine with other halogens or modifying the acrylonitrile moiety can significantly alter its behavior in chemical reactions. For example, substituting chlorine with bromine leads to the formation of bis(2-bromoacrylonitrile), which exhibits different reactivity in conjugate addition/elimination reactions compared to bis(2-chloroacrylonitrile) [].
Q13: What are the known toxicological properties of 2-chloroacrylonitrile?
A13: 2-Chloroacrylonitrile should be handled with caution as it can be toxic. Studies on rats have shown that inhalation exposure to 2-chloroacrylonitrile can cause maternal toxicity [, ]. While it did not cause significant embryonal or fetal toxicity at the tested concentrations, further research might be needed to assess its potential long-term effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

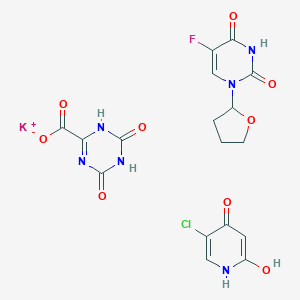
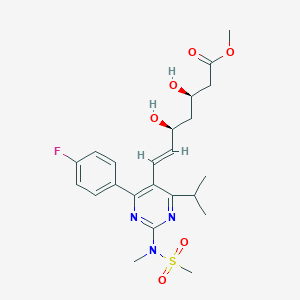


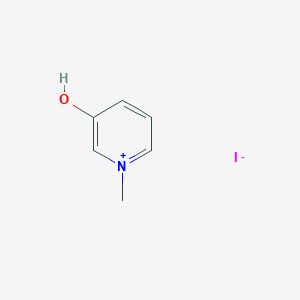
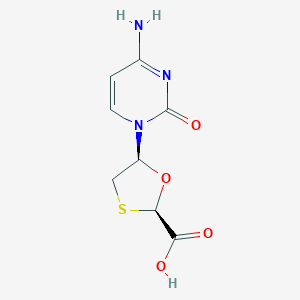
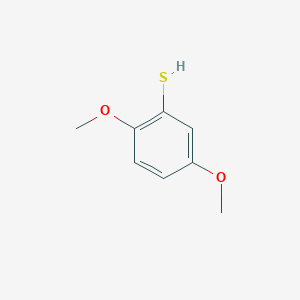
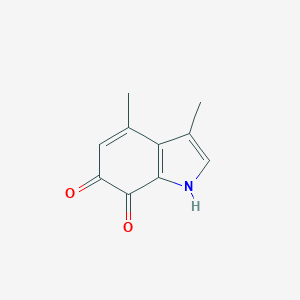
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)




